molecular formula C8H5F4NO2 B1444577 4-Fluoro-2-(trifluoromethoxy)benzamide CAS No. 1323966-41-1

4-Fluoro-2-(trifluoromethoxy)benzamide

Cat. No. B1444577
M. Wt: 223.12 g/mol
InChI Key: MNJBQYPDEXYTJF-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F4NO2 . It has a molecular weight of 223.13 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-(trifluoromethoxy)benzamide is 1S/C8H5F4NO2/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

4-Fluoro-2-(trifluoromethoxy)benzamide is a solid at ambient temperature . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

  • Pharmaceutical Intermediate : “4-Fluoro-2-(trifluoromethoxy)benzamide” is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, but the specific drugs or treatments it is used in are not specified.

  • Synthesis of Diphenylthioethers : This compound is also used for the synthesis of diphenylthioethers . Diphenylthioethers are a type of organic compound that can be used in various chemical reactions.

  • Trifluoromethoxy Group in Bioactives : A review focuses on a particular fluorinated substituent, the trifluoromethoxy group, which is finding increased utility as a substituent in bioactives . This suggests that “4-Fluoro-2-(trifluoromethoxy)benzamide” could potentially be used in the development of bioactive compounds, which are substances that have an effect on living organisms.

  • FDA-Approved Trifluoromethyl Group-Containing Drugs : The trifluoromethyl group, which is part of the “4-Fluoro-2-(trifluoromethoxy)benzamide” molecule, is found in many FDA-approved drugs . This suggests that “4-Fluoro-2-(trifluoromethoxy)benzamide” could potentially be used in the development of new pharmaceuticals.

  • Synthesis of Trifluoromethyl Alkyl Ethers : The trifluoromethoxy group in “4-Fluoro-2-(trifluoromethoxy)benzamide” can be used to convert primary alcohols into trifluoromethyl alkyl ethers . This reaction is particularly useful for the synthesis of organofluorine compounds, which have applications in pharmaceuticals, agrochemicals, and other industries .

  • Agrochemical Research : The trifluoromethoxy group is becoming increasingly important in agrochemical research . This suggests that “4-Fluoro-2-(trifluoromethoxy)benzamide” could potentially be used in the development of new agrochemicals.

  • Incorporation into Small Molecules in Life Science-Oriented Research : After nitrogen, fluorine is probably the next most favorite hetero-atom for incorporation into small molecules in life science-oriented research . This review focuses on a particular fluorinated substituent, the trifluoromethoxy group, which is finding increased utility as a substituent in bioactives .

  • Development of Fluorinated Drugs : Nowadays, fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine containing compounds for medicinal applications .

  • Development of Fluorinated Pesticides : Currently about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The biggest group of fluorinated pesticides are the compounds containing a trifluoromethoxy group .

Safety And Hazards

The specific safety and hazard information for 4-Fluoro-2-(trifluoromethoxy)benzamide is not provided in the available sources . As with any chemical compound, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm.

properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBQYPDEXYTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271554
Record name Benzamide, 4-fluoro-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethoxy)benzamide

CAS RN

1323966-41-1
Record name Benzamide, 4-fluoro-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-fluoro-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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